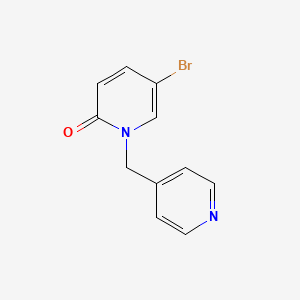
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one, or 5-bromo-PPMP, is a heterocyclic compound with a unique structure and a range of potential applications. It was first synthesized in 1978 and has since been used in various scientific fields, including organic chemistry and biochemistry.
Scientific Research Applications
Photoreactions and Proton Transfer
Research involving derivatives of pyridine compounds like 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one has shown that these compounds exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer. These processes are critical in understanding the photochemical behavior of such compounds, which can be significant in developing photoactive materials and sensors (Vetokhina et al., 2012).
Spectroscopic Characterization and DFT Studies
5-Bromo derivatives of pyridine have been the subject of spectroscopic characterization and density functional theory (DFT) studies. These investigations are crucial for understanding the molecular structure, vibrational frequencies, and chemical shift values of such compounds. Furthermore, non-linear optical properties and antimicrobial activities are explored, offering potential applications in various scientific fields (H. Vural & M. Kara, 2017).
Synthesis and Structural Analysis
Synthesis and structural analysis of 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one derivatives are essential for developing new biologically active compounds. Studies focus on the synthesis process, confirmation of structures through various spectroscopic methods, and understanding the crystal structure, which can have implications in pharmaceutical and material sciences (Anuradha et al., 2014).
Applications in Polymerization and Catalysis
Compounds related to 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one have been investigated for their role in polymerization processes and catalysis. Such research is fundamental in the field of materials science, particularly in the development of new polymers and catalysts (J. Hurtado et al., 2009).
Luminescence-Sensing Properties
The luminescence-sensing properties of compounds related to 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one are explored for potential applications in detecting various ions and chemicals. These properties are particularly significant in environmental monitoring and the development of sensors (Meng‐Jung Tsai et al., 2022).
Biological Evaluation
Studies also focus on the biological evaluation of pyridine derivatives, assessing their potential in various biological applications. This includes evaluating their activity against tumor-cell lines and viruses, which can contribute to the development of new therapeutic agents (J. V. Hemel et al., 1994).
properties
IUPAC Name |
5-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSISQHPGACSJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


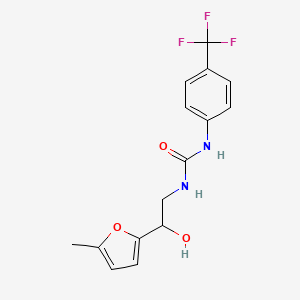
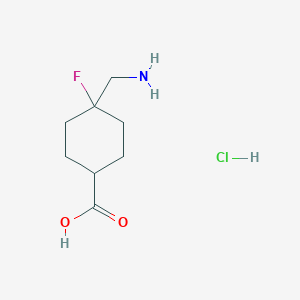
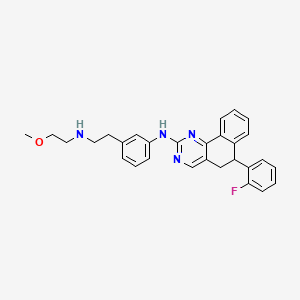
![2-Chloro-N-[2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]phenyl]acetamide](/img/structure/B2367506.png)
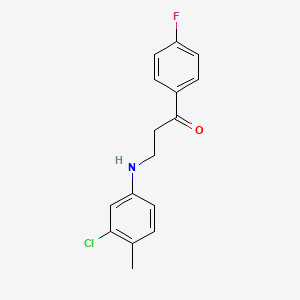

![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2367511.png)
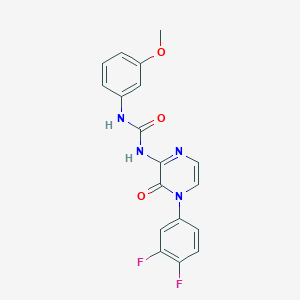
![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)
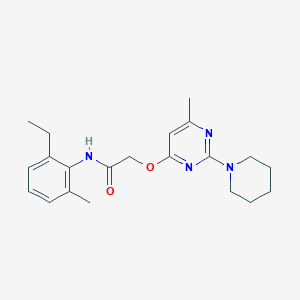

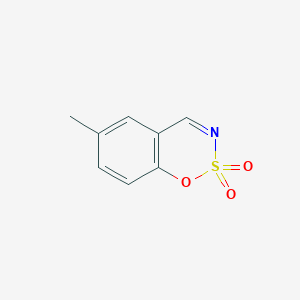
![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)